1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
“1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C17H18F2N2O3S . It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Piperidine derivatives, including those structurally related to 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, have been explored through quantum chemical calculations and molecular dynamics simulations to understand their adsorption and corrosion inhibition properties on iron surfaces. These studies offer insights into the electronic properties and surface interactions of such compounds, which are crucial for designing more effective corrosion inhibitors (Kaya et al., 2016).
Synthetic Routes to Optically Pure Piperidine Derivatives
Research has focused on developing synthetic routes to achieve optically pure piperidine derivatives, which are valuable in various chemical syntheses and potentially in pharmaceutical applications. These methods involve intricate reactions that control stereoselectivity, crucial for producing compounds with desired chiral properties (Ruano, Alemán, & Cid, 2006).
Antimicrobial Properties
A series of novel compounds derived from piperidine, showcasing structural similarities to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of piperidine derivatives in contributing to the development of new antimicrobial agents, showcasing the broad spectrum of biological activities these compounds can exhibit (Jadhav et al., 2017).
Structural and Bioactivity Studies
Piperidine derivatives have been synthesized and characterized, with investigations into their structural attributes using crystallography and their bioactive properties, particularly their interactions with biological targets and potential inhibitory activities against various pathogens. These studies contribute to the understanding of the structure-activity relationships that govern the biological efficacy of such compounds (Si-jia, 2011).
Role in Cationic Cyclisations
Piperidine derivatives have been utilized as novel terminators in cationic cyclizations, facilitating the synthesis of complex polycyclic systems. This application underscores the versatility of piperidine derivatives in synthetic organic chemistry, enabling the efficient construction of intricate molecular architectures (Haskins & Knight, 2002).
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of enzymes or whole cells for the preparation of hydroxylated pyridines is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c18-14-9-13(10-15(19)11-14)12-20-6-4-5-16(17(20)22)25(23,24)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSJAJEUIGESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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